3-(Methylamino)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

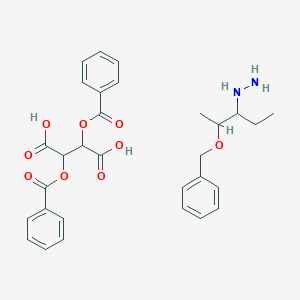

3-(Methylamino)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.60728. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Food Safety and Quality : 3-Methyl-butanoic acid, a compound related to 3-(Methylamino)butanoic acid, has been identified as a metabolic marker for Staphylococcus aureus in pork, indicating its potential application in food safety and quality control (Hu et al., 2020).

Chemical Synthesis : Research has been conducted on the synthesis of 4-(methylamino)butanoic acid, demonstrating the interest in the chemical manipulation and potential applications of similar compounds (Peng, 2010).

Neurotoxicity Studies : 2-Amino-3-(methylamino)propanoic acid (BMAA), a structurally similar compound, has been studied for its neurotoxicity and potential link to neurodegenerative diseases. This includes studies on its bioavailability in primates, which is crucial for understanding its impact on human health (Duncan et al., 1992).

Pharmaceutical Research : The synthesis of derivatives of 2-hydroxyimino- and 2-alkoxyimino-3-(acylhydrazono)butanoic acids, which are analogs of this compound, indicates research interest in developing new pharmaceutical compounds (Zakharychev et al., 1999).

Biomedical Research : Studies on the resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a compound related to this compound, for duloxetine, a medication used for major depressive disorder, showcases its relevance in biomedical research (Sakai et al., 2003).

Anticonvulsant and Antinociceptive Activity : Research into new hybrid molecules derived from 3-methyl-butanoic acid for potential anticonvulsant and antinociceptive activities highlights the pharmaceutical applications of these compounds (Kamiński et al., 2016).

Biofuel Research : The study of 3-Methyl-1-butanol, a compound related to this compound, in engineered microorganisms for potential use as a biofuel additive or substitute, demonstrates its importance in alternative energy research (Connor & Liao, 2008).

Safety and Hazards

“3-(Methylamino)butanoic acid” is classified as an eye irritant (Category 2, H319) and poses a long-term (chronic) aquatic hazard (Category 2, H411) . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of eye contact, it is recommended to rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

特性

IUPAC Name |

3-(methylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6-2)3-5(7)8/h4,6H,3H2,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQSQYOPIHNGBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of orthogonally protected (2S,3S)-2-amino-3-(methylamino)butanoic acid (AMBA) in organic synthesis?

A1: (2S,3S)-2-Amino-3-(methylamino)butanoic acid (AMBA), particularly in its orthogonally protected form, serves as a valuable building block in peptide synthesis. The orthogonal protecting groups allow for selective deprotection and manipulation of the amino acid's functional groups. This selectivity is crucial when incorporating AMBA into larger peptide chains, enabling precise control over the synthesis and preventing unwanted side reactions [].

Q2: What new approaches for synthesizing orthogonally protected AMBA are discussed in the research paper?

A2: Unfortunately, the provided abstract does not delve into the specific details of the new synthetic approaches. To gain a comprehensive understanding of the methodologies employed, a thorough examination of the full research article is required. The article likely explores novel protecting group strategies, reaction conditions, or synthetic routes that offer advantages in terms of yield, purity, or stereoselectivity compared to existing methods [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149653.png)